1-Pivaloyl-2,3,5-trimethylhydroquinone
Overview
Description
1-Pivaloyl-2,3,5-trimethylhydroquinone is a chemical compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is known for its role as an intermediate in the synthesis of vitamin E, a vital nutrient with significant biological functions. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
1-Pivaloyl-2,3,5-trimethylhydroquinone can be synthesized from trimethylhydroquinone and pivaloyl chloride . The reaction typically involves the esterification of trimethylhydroquinone with pivaloyl chloride under controlled conditions. The reaction conditions include the use of a suitable solvent such as chloroform, dichloromethane, ethyl acetate, or methanol . The product is then purified and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
1-Pivaloyl-2,3,5-trimethylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
1-Pivaloyl-2,3,5-trimethylhydroquinone has several scientific research applications. It is primarily used as an intermediate in the synthesis of vitamin E, which is known for its antioxidant properties. Vitamin E plays a crucial role in protecting lipid membranes from oxidative damage, making it essential for maintaining cellular health. Additionally, this compound is used in proteomics research and other biochemical studies .
Mechanism of Action
The mechanism of action of 1-Pivaloyl-2,3,5-trimethylhydroquinone is closely related to its role in the synthesis of vitamin E. Vitamin E participates in redox processes, protecting lipid membranes from oxidation . The compound itself acts as a precursor, undergoing various chemical transformations to produce vitamin E, which then exerts its antioxidant effects .
Comparison with Similar Compounds
1-Pivaloyl-2,3,5-trimethylhydroquinone can be compared to other similar compounds such as 2,3,5-trimethylhydroquinone and 2,3,6-trimethylphenol. While all these compounds are intermediates in the synthesis of vitamin E, this compound is unique due to its specific pivaloyl group, which influences its reactivity and stability . Other similar compounds include 2,2-dimethylpropanoic acid 4-hydroxy-2,3,5-trimethylphenyl ester .
Properties
IUPAC Name |
(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQDNRRAHRPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565622 | |
Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112109-69-0 | |
Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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